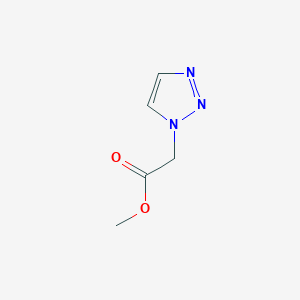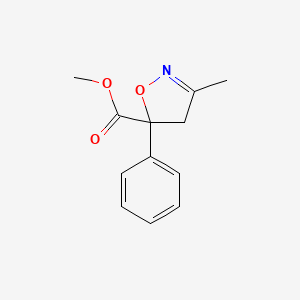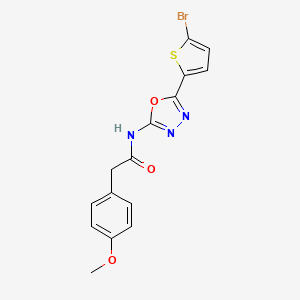
Methyl-1H-1,2,3-Triazol-1-ylacetat
Übersicht
Beschreibung
“Methyl 1H-1,2,3-triazol-1-ylacetate” is a chemical compound that belongs to the class of 1,2,3-triazoles . Triazoles are notable for their therapeutic importance and are linked with amine and ester groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and are involved in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, such as “Methyl 1H-1,2,3-triazol-1-ylacetate”, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of “Methyl 1H-1,2,3-triazol-1-ylacetate” is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . This structure is known for its stability and ability to engage in various types of interactions, contributing to its wide range of applications .Chemical Reactions Analysis
The chemical reactions involving “Methyl 1H-1,2,3-triazol-1-ylacetate” primarily involve the 1,2,3-triazole ring. One notable reaction is the Cu (I) catalyzed [3+2] dipolar cycloaddition, which is used in the synthesis of 1,2,3-triazole hybrids . This reaction is regioselective, yielding 1,4-disubstituted-1,2,3-triazoles .Physical And Chemical Properties Analysis
“Methyl 1H-1,2,3-triazol-1-ylacetate” is a white to yellow solid at room temperature . Its molecular weight is 191.19 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole haben breite Anwendung in der Arzneimittelforschung gefunden . Sie sind Teil essentieller Bausteine wie Aminosäuren, Nukleotide usw. . Viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich, wie z. B. das Antikonvulsivum Rufinamid, das Breitband-Cephalosporin-Antibiotikum Cefatrizin, das Antikrebsmittel Carboxyamidotriazol und das β-Lactam-Antibiotikum Tazobactam .
Organische Synthese
1,2,3-Triazole gehören zu den wichtigsten stickstoffhaltigen fünfringigen Heterocyclen und haben eine breite Palette von Anwendungen in der organischen Synthese . Sie weisen eine hohe chemische Stabilität auf und sind in der Regel inert gegenüber saurer oder basischer Hydrolyse sowie gegenüber oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .
Polymerkunde
1,2,3-Triazole wurden in der Polymerkunde umfassend eingesetzt . Sie wurden als synthetische Zwischenprodukte in vielen industriellen Anwendungen verwendet, z. B. bei der Herstellung von Agrochemikalien .
Supramolekulare Chemie
1,2,3-Triazole spielen eine wichtige Rolle in der supramolekularen Chemie . Sie haben ein starkes Dipolmoment und Wasserstoffbrückenbindungsfähigkeit .
Biokonjugation
1,2,3-Triazole wurden in Biokonjugationsstrategien verwendet . Sie wurden bei der Entwicklung von Biosensoren eingesetzt, die in klinischen Diagnosetests verwendet werden .
Chemische Biologie
1,2,3-Triazole haben Anwendungen in der chemischen Biologie . Sie wurden zur Synthese von Verbindungen verwendet, die gegen Methicillin-resistente Staphylococcus aureus und Vancomycin-resistente Enterokokken wirksam sind .
Fluoreszenzbildgebung
1,2,3-Triazole wurden in der Fluoreszenzbildgebung eingesetzt . Sie wurden als Fluoreszenz-Sonden verwendet .
Materialwissenschaften
1,2,3-Triazole wurden in den Materialwissenschaften eingesetzt . Sie wurden bei der Synthese von polymeren Materialien verwendet .
Safety and Hazards
The safety information for “Methyl 1H-1,2,3-triazol-1-ylacetate” indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Eigenschaften
IUPAC Name |
methyl 2-(triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-8-3-2-6-7-8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFPKOHATFOSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)

![1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)

![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)



![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)